molecular formula C17H23N3O3S B2634390 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide CAS No. 2034230-26-5

1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide

Cat. No.: B2634390
CAS No.: 2034230-26-5
M. Wt: 349.45
InChI Key: ATNQQPCSHGKPPX-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the oxan-2-yl group: This step involves the alkylation of the pyrazole ring with an oxan-2-yl halide in the presence of a base.

    Sulfonamide formation: The final step involves the reaction of the resulting intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and the pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Oxidized derivatives of the aromatic and pyrazole rings.

    Reduction: Amines and other reduced forms of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Biology: It could disrupt microbial cell walls or interfere with inflammatory pathways.

    Materials Science: Its electronic properties may be exploited in the design of semiconductors or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide: shares similarities with other sulfonamide-containing compounds and pyrazole derivatives.

    Sulfonamides: Known for their antimicrobial properties.

    Pyrazole derivatives: Often used in medicinal chemistry for their diverse biological activities.

Uniqueness

  • The combination of the oxan-2-yl group with the pyrazole and sulfonamide functionalities makes this compound unique, offering a distinct set of chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-5-4-6-15(9-14)13-24(21,22)19-16-10-18-20(11-16)12-17-7-2-3-8-23-17/h4-6,9-11,17,19H,2-3,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQQPCSHGKPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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